6,7-Dihydrooxepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydrooxepin-2(3H)-one is an organic compound belonging to the oxepin family This compound is characterized by a seven-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydrooxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxy compounds which undergo cyclization in the presence of acid catalysts. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydrooxepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxepin derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts such as palladium or platinum, resulting in the formation of reduced oxepin compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, moderate temperatures.
Reduction: Hydrogen gas, palladium or platinum catalysts, room temperature to moderate heat.
Substitution: Alkyl halides, acyl chlorides, base or acid catalysts, varying temperatures.
Major Products:
Scientific Research Applications
6,7-Dihydrooxepin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological oxidation processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6,7-Dihydrooxepin-2(3H)-one exerts its effects involves its interaction with various molecular targets. The oxygen atom in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involved may include enzymatic oxidation and reduction, leading to the formation of reactive intermediates that can further react with biological molecules.
Comparison with Similar Compounds
Oxepin: A parent compound with a similar ring structure but lacking the specific substitutions found in 6,7-Dihydrooxepin-2(3H)-one.
Dihydrooxepin: A reduced form of oxepin with similar reactivity but different physical properties.
Oxepane: A saturated analog with a fully hydrogenated ring, showing different chemical behavior.
Uniqueness: this compound stands out due to its specific ring structure and the presence of functional groups that confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
102575-06-4 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,6-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h1-2H,3-5H2 |
InChI Key |
DCUJLXWTWGLTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.